molecular formula C23H23N3O5 B11477126 2,3,4-trimethoxy-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}benzamide

2,3,4-trimethoxy-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}benzamide

Cat. No.: B11477126
M. Wt: 421.4 g/mol
InChI Key: NZDDNGBTPSHEOA-UHFFFAOYSA-N
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Description

2,3,4-TRIMETHOXY-N-(2-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL)BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a trimethoxybenzamide core linked to a pyridinylmethylcarbamoylphenyl group. The presence of multiple functional groups within the molecule makes it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-TRIMETHOXY-N-(2-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Trimethoxybenzamide Core: This step involves the reaction of 2,3,4-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with an amine to form the trimethoxybenzamide core.

    Introduction of the Pyridinylmethylcarbamoyl Group: The next step involves the reaction of the trimethoxybenzamide core with pyridin-3-ylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,3,4-TRIMETHOXY-N-(2-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL)BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups within the molecule are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,3,4-TRIMETHOXY-N-(2-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL)BENZAMIDE has a wide range of applications in scientific research, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.

    Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.

    Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,3,4-TRIMETHOXY-N-(2-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3,4-Trimethoxybenzamide: A simpler analog of the compound with similar core structure but lacking the pyridinylmethylcarbamoyl group.

    N-(2-{[(Pyridin-3-yl)methyl]carbamoyl}phenyl)benzamide: Another analog with a similar structure but different substitution pattern on the benzamide core.

Uniqueness

2,3,4-TRIMETHOXY-N-(2-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL)BENZAMIDE is unique due to the presence of both the trimethoxybenzamide core and the pyridinylmethylcarbamoyl group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a versatile candidate for various applications.

Properties

Molecular Formula

C23H23N3O5

Molecular Weight

421.4 g/mol

IUPAC Name

2,3,4-trimethoxy-N-[2-(pyridin-3-ylmethylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C23H23N3O5/c1-29-19-11-10-17(20(30-2)21(19)31-3)23(28)26-18-9-5-4-8-16(18)22(27)25-14-15-7-6-12-24-13-15/h4-13H,14H2,1-3H3,(H,25,27)(H,26,28)

InChI Key

NZDDNGBTPSHEOA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3)OC)OC

Origin of Product

United States

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